molecular formula C15H18N2O6S2 B2503777 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034473-55-5

1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2503777
CAS No.: 2034473-55-5
M. Wt: 386.44
InChI Key: STOFSPDTWCVPRP-UHFFFAOYSA-N
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Description

1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is unique due to the presence of both the azetidine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S2/c1-2-24(20,21)13-9-16(10-13)25(22,23)12-5-3-11(4-6-12)17-14(18)7-8-15(17)19/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOFSPDTWCVPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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